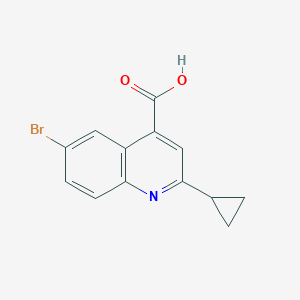

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGMJISXVAOPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298389 | |

| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-16-6 | |

| Record name | 6-Bromo-2-cyclopropyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313241-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

CAS Number: 313241-16-6

For Correspondence: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this exact molecule is limited in publicly accessible literature, this document extrapolates from closely related analogues and established synthetic methodologies to provide a detailed resource for researchers. The guide covers its chemical identity, potential synthetic routes based on classical quinoline syntheses, and its putative biological relevance, particularly as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). Methodologies for key experimental procedures are detailed, and logical workflows are visualized to aid in the design and execution of further research.

Chemical Identity and Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid at the 4-position. These features make it a subject of interest for structure-activity relationship (SAR) studies in drug discovery.

| Property | Value | Source |

| CAS Number | 313241-16-6 | [1] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | BenchChem |

| Molecular Weight | 292.13 g/mol | BenchChem |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C3CC3)C(=O)O | PubChem |

| InChI Key | CPGMJISXVAOPHO-UHFFFAOYSA-N | PubChem |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | N/A |

Potential Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, its structure lends itself to well-established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction (Proposed)

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. For the target compound, this would involve the reaction of 5-bromoisatin with cyclopropyl methyl ketone.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of potassium hydroxide (2.0 eq.) in ethanol/water (3:1), add 5-bromoisatin (1.0 eq.).

-

Addition of Ketone: Slowly add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

Isolation: The precipitated product is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction (Alternative Proposed)

The Doebner reaction provides an alternative route, typically involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, a variation would be required, likely using 4-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid.

Experimental Protocol (Hypothetical):

-

Reactant Mixture: In a round-bottom flask, combine 4-bromoaniline (1.0 eq.), cyclopropanecarbaldehyde (1.1 eq.), and pyruvic acid (1.2 eq.) in ethanol.

-

Reflux: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Isolation: Filter the solid product and wash thoroughly with cold ethanol and then water.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure compound.

Putative Biological Activity and Mechanism of Action

While no specific biological data has been published for this compound, its structural features are present in compounds known to inhibit dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer and antiviral agents.

The general pharmacophore for quinoline-4-carboxylic acid-based DHODH inhibitors includes:

-

A hydrophobic group at the C2 position. The cyclopropyl group in the target compound fits this requirement.

-

A carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.

-

Substituents on the benzo portion of the quinoline ring can modulate activity and pharmacokinetic properties. The bromine at the C6 position is a common substituent in medicinal chemistry used to explore SAR.

Structure-Activity Relationship (SAR) Insights from Analogues:

Studies on similar quinoline carboxylic acids have shown that bulky, hydrophobic substituents at the C2 position are necessary for potent DHODH inhibition. The carboxylic acid at the C4 position is critical for activity, likely forming key interactions with the enzyme.

Caption: Putative mechanism of action via DHODH inhibition.

Experimental Protocol for DHODH Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against human DHODH.

-

Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified. A reaction buffer is prepared containing a suitable detergent, and the substrates (dihydroorotate and a suitable electron acceptor like decylubiquinone) are prepared in appropriate solvents.

-

Assay Procedure:

-

Add the test compound (dissolved in DMSO) at various concentrations to a 96-well plate.

-

Add the enzyme solution and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the substrates.

-

Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation of dihydroorotate over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic reads.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

| Parameter | Description |

| Enzyme | Recombinant human Dihydroorotate Dehydrogenase (hDHODH) |

| Substrates | Dihydroorotate, Decylubiquinone |

| Detection Method | Spectrophotometric or Fluorometric |

| Endpoint | IC₅₀ (half-maximal inhibitory concentration) |

Conclusion and Future Directions

This compound represents an intriguing scaffold for medicinal chemistry research. Based on the well-established synthetic routes for quinolines and the known SAR of related compounds as DHODH inhibitors, this molecule holds potential as a starting point for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro evaluation of its activity against DHODH and a panel of cancer cell lines. Subsequent optimization of the structure based on these findings could lead to the discovery of potent and selective drug candidates.

References

physical and chemical properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, with a focus on its emerging role in cancer research.

Chemical and Physical Properties

This compound (CAS RN: 313241-16-6) is a quinoline derivative characterized by a bromine substituent at the 6-position and a cyclopropyl group at the 2-position of the quinoline core.[1] The presence of the carboxylic acid group at the 4-position imparts acidic properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |

| Molecular Weight | 292.13 g/mol | [1] |

| Melting Point | 308 °C (decomposes) | [2] |

| Boiling Point | 449.5 ± 45.0 °C (Predicted) | [2] |

| pKa | 0.93 ± 0.30 (Predicted) | [2] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [2] |

Note: Predicted values should be considered as estimates and require experimental verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral features are summarized below.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation |

| ¹H NMR | - δ 1.2–1.8 ppm (multiplet): Protons of the cyclopropyl group. - δ 12–13 ppm (broad singlet): Proton of the carboxylic acid group. |

| Mass Spectrometry | - m/z 292.13: Molecular ion peak (M⁺), confirming the molecular formula.[3] - Fragmentation: Prominent loss of OH (M-17) and COOH (M-45) are characteristic of carboxylic acids.[4] |

| IR Spectroscopy | - ~1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.[3] - ~600 cm⁻¹: C-Br stretching vibration.[3] - 2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5] |

Synthesis and Purification

The synthesis of this compound can be achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]

Experimental Protocol: Doebner Reaction

This protocol is a general procedure for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.

Materials:

-

4-Bromoaniline

-

Cyclopropanecarboxaldehyde

-

Pyruvic acid

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., HCl, BF₃·OEt₂) (optional, as the reaction can sometimes proceed without a catalyst)[8]

Procedure:

-

A mixture of 4-bromoaniline (1.0 equivalent), pyruvic acid (1.0 equivalent), and cyclopropanecarboxaldehyde (1.0 equivalent) is prepared in ethanol.[8]

-

The reaction mixture is stirred and heated to reflux for approximately 3 hours.[8]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9]

Synthesis and Purification Workflow

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[10] While specific biological data for this compound is limited in the public domain, the structural motifs present suggest potential for therapeutic applications, particularly in oncology.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been shown to exert their anticancer effects through various mechanisms:

-

Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3).[10][11][12]

-

Signaling Pathway Modulation: Quinoline derivatives have been reported to interfere with critical cancer-related signaling pathways, including the STAT3 pathway.[10] Inhibition of STAT3 signaling can lead to decreased cell proliferation and induction of apoptosis.

References

- 1. 6-BROMO-2-CYCLOPROPYL-QUINOLINE-4-CARBOXYLIC ACID | 313241-16-6 [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound | 313241-16-6 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. echemi.com [echemi.com]

- 10. Discovery of monocarbonyl curcumin-BTP hybrids as STAT3 inhibitors for drug-sensitive and drug-resistant breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the quinoline class of heterocyclic compounds. The structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position.

Chemical Structure:

Molecular Formula: C₁₃H₁₀BrNO₂

Molecular Weight: 292.13 g/mol

CAS Number: 313241-16-6[1]

Physicochemical Properties:

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the parent compound are not widely published. However, an FTIR spectrum is available for its trimethylsilyl (TMS) derivative, which can provide some structural insights.[1] For researchers synthesizing this compound, standard spectroscopic techniques are essential for structural confirmation.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3] For the synthesis of the target molecule, the reactants would be 4-bromoaniline, cyclopropanecarboxaldehyde, and pyruvic acid.

Reaction Scheme:

Experimental Protocol (General Procedure):

A generalized protocol for a Doebner reaction is as follows. Specific conditions may require optimization for this particular set of reactants.

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and cyclopropanecarboxaldehyde in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Pyruvic Acid: To the stirred mixture, add a slight excess (e.g., 1.2 equivalents) of pyruvic acid.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water or adjusting the pH. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system.

Logical Workflow for Doebner Synthesis:

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Potential Biological Activities and Experimental Evaluation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] While specific biological data for this compound is not available, this section outlines the potential areas of investigation and the experimental protocols to assess them.

Anticancer Activity

Many 2-substituted quinoline derivatives have demonstrated significant anticancer activity against various cancer cell lines.[5][8][9] The cytotoxic potential of this compound can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for MTT Assay:

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

Bromo-substituted quinolines have been reported to possess antibacterial activity.[4][10] The antimicrobial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Data Summary

Currently, there is a lack of publicly available quantitative data for this compound. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Melting Point (°C) | |

| ¹H NMR (Solvent, ppm) | |

| δ (ppm) | Multiplicity |

| ¹³C NMR (Solvent, ppm) | |

| δ (ppm) | Assignment |

| Mass Spec. (m/z) | |

| FTIR (cm⁻¹) |

Table 2: Biological Activity Data

| Assay | Cell Line / Strain | IC₅₀ / MIC (µM or µg/mL) |

| Anticancer | ||

| Cell Line A | ||

| Cell Line B | ||

| Antimicrobial | ||

| Bacterial Strain X | ||

| Bacterial Strain Y |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, given the known biological activities of related quinoline derivatives. This guide provides a foundational framework for its synthesis and biological evaluation. Further research is warranted to fully characterize its physicochemical properties and to explore its potential as an anticancer or antimicrobial agent. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate these future investigations.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Pfitzinger reaction, a powerful method for the formation of quinoline-4-carboxylic acids. This document details the necessary starting materials, step-by-step experimental protocols, and the underlying reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: 5-bromoisatin and cyclopropyl methyl ketone. These intermediates are then condensed in a Pfitzinger reaction to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromoisatin

The synthesis of 5-bromoisatin is achieved through the direct bromination of isatin. Several methods have been reported, with a high-yielding and efficient method utilizing pyridinium bromochromate (PBC) as the brominating agent.

Protocol:

-

To a suspension of pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a minimal amount of acetic acid.

-

Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

-

Upon completion of the reaction, pour the mixture into cold water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.

| Parameter | Value | Reference |

| Starting Material | Isatin | [1] |

| Reagent | Pyridinium Bromochromate (PBC) | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Reaction Temperature | 90°C | [1] |

| Reaction Time | 20 minutes | [1] |

| Typical Yield | ~89% | [1] |

Part 2: Synthesis of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be synthesized via the intramolecular cyclization of 5-chloro-2-pentanone.

Protocol:

-

Prepare a solution of sodium hydroxide (180 g, 4.5 mol) in 180 mL of water in a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

To this solution, add crude 5-chloro-2-pentanone (361.5 g, 3 mol) dropwise over 15-20 minutes.

-

If the reaction does not commence spontaneously, gently heat the mixture to initiate boiling and continue to reflux for 1 hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate.

-

Separate the upper layer of cyclopropyl methyl ketone.

-

Extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Combine the ether extracts with the ketone layer and dry over anhydrous calcium chloride.

-

Remove the ether by distillation and fractionally distill the residue to obtain pure cyclopropyl methyl ketone.

| Parameter | Value |

| Starting Material | 5-Chloro-2-pentanone |

| Reagent | Sodium Hydroxide |

| Reaction Type | Intramolecular Cyclization |

| Typical Yield | 77-83% |

Part 3: Synthesis of this compound via Pfitzinger Reaction

Proposed Protocol:

-

In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

-

Add 5-bromoisatin (0.0075 mol) to the solution and stir at room temperature for 1 hour, during which the color should change from purple to brown.

-

Gradually add cyclopropyl methyl ketone (0.015 mol) to the reaction mixture.

-

Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Parameter | Proposed Value/Condition |

| Starting Materials | 5-Bromoisatin, Cyclopropyl Methyl Ketone |

| Base | Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | ~79°C (Reflux) |

| Reaction Time | 24 hours (monitor by TLC) |

| Work-up | Acidification and Precipitation |

| Purification | Recrystallization |

Note: As this specific reaction's yield and analytical data are not publicly available, researchers should expect to perform characterization using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of the final product.

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through a well-understood mechanism:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of a keto-acid intermediate.

-

Condensation: The aniline derivative of the opened isatin then condenses with the carbonyl group of cyclopropyl methyl ketone to form an imine.

-

Tautomerization: The imine tautomerizes to the more stable enamine.

-

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline ring system.

Caption: Pfitzinger reaction mechanism for the synthesis of the target molecule.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following tables summarize the known data for the synthesis of the starting materials.

Table 1: Synthesis of 5-Bromoisatin

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Isatin | Pyridinium Bromochromate | Acetic Acid | 20 min | 89 | [1] |

Table 2: Synthesis of Cyclopropyl Methyl Ketone

| Starting Material | Reagent | Reaction Type | Yield (%) |

| 5-Chloro-2-pentanone | Sodium Hydroxide | Intramolecular Cyclization | 77-83 |

Table 3: Pfitzinger Synthesis of this compound (Proposed)

| Starting Materials | Base | Solvent | Expected Yield |

| 5-Bromoisatin, Cyclopropyl Methyl Ketone | KOH | Ethanol/Water | Data not available |

Conclusion

The synthesis of this compound is readily achievable through a three-part synthetic sequence culminating in a Pfitzinger reaction. This guide provides detailed, practical protocols for the synthesis of the necessary starting materials and a robust, proposed protocol for the final condensation step based on established methodologies. While specific yield and analytical data for the final product require experimental determination, the provided information serves as a solid foundation for researchers and drug development professionals to successfully synthesize this valuable quinoline derivative.

References

An In-depth Technical Guide on 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Mechanism of Action of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

This technical guide addresses the current understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature, chemical databases, and patent filings, it has been determined that the specific mechanism of action for this compound has not been elucidated.

Currently, there are no published studies that detail the biological targets, signaling pathways, or provide quantitative data regarding the bioactivity of this compound. The primary context in which this molecule appears in the scientific record is as a chemical intermediate in the synthesis of more complex pharmaceutical agents.

Role as a Synthetic Intermediate in KLK5 Inhibitor Development

A notable application of this compound is documented in patent literature concerning the development of bicyclic heteroaromatic inhibitors of kallikrein-related peptidase 5 (KLK5).[1] In this context, the compound serves as a key building block for the synthesis of these KLK5 inhibitors.

Experimental Protocol for Utilization in Synthesis:

The synthesis of a KLK5 inhibitor using this compound is described as follows:

-

To a solution of this compound (12a) (800 mg, 2.74 mmol; CAS #313241-16-6) and N-methylmorpholine (0.361 mL, 3.29 mmol) in THF (100 mL), isobutyl chloroformate (0.432 mL, 3.29 mmol) is added at -5°C.[1]

-

The mixture is stirred for 10 minutes.[1]

-

The resulting mixture is filtered through a pad of Celite.[1]

-

The precipitate is washed with THF (3x20 mL).[1]

-

The organic fractions are then combined for subsequent reaction steps.

This protocol highlights the role of the carboxylic acid moiety in the formation of an activated intermediate, likely a mixed anhydride, which is then susceptible to nucleophilic attack in the subsequent steps of the synthesis.

Logical Workflow of Synthesis:

The Biological Significance of the Downstream Target: KLK5

KLK5 is a serine protease that plays a significant role in skin barrier function.[1] Hyperactivity of KLK5 is implicated in the degradation of adhesion complexes in the epidermis, leading to premature detachment of the stratum corneum.[1] Furthermore, KLK5 hyperactivity can activate protease-activated receptor-2 (PAR-2), which in turn leads to the production of pro-inflammatory cytokines.[1] This cascade contributes to a pro-inflammatory environment and the induction of pro-allergic Th2 cells.[1] Therefore, inhibitors of KLK5 are of therapeutic interest for skin diseases such as Netherton Syndrome.[1]

Signaling Pathway Implicated by KLK5 Activity:

Conclusion

References

Unveiling the Bioactive Potential: A Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, a synthetic quinoline derivative with significant potential in therapeutic applications. This document consolidates current understanding of its putative anticancer and antimicrobial properties, detailing potential mechanisms of action, representative quantitative data from closely related analogs, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction

Quinolone carboxylic acids represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The quinoline scaffold is a key pharmacophore in numerous approved drugs, and its derivatives are extensively investigated for their therapeutic potential. This compound, with its distinct substitution pattern, is a subject of growing interest for its potential as an anticancer and antimicrobial agent. The presence of the bromine atom at the 6-position and the cyclopropyl group at the 2-position are anticipated to modulate its biological efficacy and pharmacokinetic properties.

Putative Anticancer Activity

While specific quantitative data for this compound is not extensively available in public literature, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation.

Potential Mechanisms of Anticancer Action

-

Induction of Apoptosis: Quinoline derivatives can trigger the intrinsic and extrinsic apoptotic pathways. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.

-

Cell Cycle Arrest: These compounds have been observed to halt the progression of the cell cycle, typically at the G2/M or S phases, thereby inhibiting cell division and proliferation.

-

Enzyme Inhibition: A key mechanism for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Additionally, inhibition of other enzymes like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, has been reported for some quinoline derivatives.

Representative Quantitative Data (Based on Analogs)

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for structurally related quinoline-4-carboxylic acid derivatives against various cancer cell lines. These values are provided to illustrate the potential potency range of this class of compounds.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism |

| 6-Bromo-quinoline derivatives | HT-29 (Colon) | Low µM | Apoptosis Induction |

| 2-Aryl-quinoline-4-carboxylic acids | MCF-7 (Breast) | 1.5 - 5.0 | Topoisomerase II Inhibition |

| A549 (Lung) | 2.0 - 7.5 | DHODH Inhibition | |

| HeLa (Cervical) | 3.0 - 10.0 | Cell Cycle Arrest (G2/M) |

Note: The data presented above is a synthesis of findings for various quinoline-4-carboxylic acid derivatives and should be considered as indicative of the potential of this compound, which requires specific experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow for determining cytotoxicity.

Putative Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents. The proposed mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.

Potential Mechanism of Antimicrobial Action

The primary target of quinolone antimicrobials is the bacterial DNA gyrase-DNA complex. By stabilizing this complex, the compounds inhibit the re-ligation of cleaved DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.

Representative Quantitative Data (Based on Analogs)

The following table presents representative Minimum Inhibitory Concentration (MIC) values for related bromo-quinoline derivatives against common bacterial strains.

| Derivative Class | Bacterial Strain | MIC (µg/mL) |

| Bromo-quinoline derivatives | Staphylococcus aureus | 1 - 8 |

| Escherichia coli | 2 - 16 | |

| Pseudomonas aeruginosa | 4 - 32 | |

| Enterococcus faecalis | 2 - 16 |

Note: This data is illustrative and based on structurally similar compounds. The actual MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth microdilution workflow for MIC determination.

Signaling Pathways

The biological activities of quinoline-4-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Apoptosis Signaling Pathway

The induction of apoptosis by quinoline derivatives can involve the modulation of key proteins in the apoptotic cascade.

Putative apoptosis signaling pathway.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for significant anticancer and antimicrobial activities. While further specific experimental validation is required for this particular molecule, the available data on structurally related analogs provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to systematically evaluate its biological properties and elucidate its mechanisms of action, paving the way for the development of novel therapeutic interventions.

Potential Therapeutic Targets of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a synthetic small molecule belonging to the quinoline-4-carboxylic acid class of compounds. This technical guide explores the potential therapeutic targets of this compound, drawing upon evidence from structurally similar molecules and the broader class of quinoline derivatives. The primary and most promising therapeutic target identified is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has significant implications for the treatment of cancer, autoimmune diseases, and viral infections. This document provides a comprehensive overview of the mechanism of action, supporting data from analogous compounds, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into quinoline-4-carboxylic acid derivatives, Dihydroorotate Dehydrogenase (DHODH) emerges as the most probable and potent therapeutic target for this compound. DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, including cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for therapeutic intervention.[3]

Mechanism of Action

Inhibitors belonging to the quinoline-4-carboxylic acid class, such as the well-studied compound brequinar, are known to bind to the ubiquinone-binding site of DHODH. This binding event competitively inhibits the interaction of the natural substrate, thereby blocking the electron transfer reaction essential for the conversion of dihydroorotate to orotate. The carboxylic acid moiety at the 4-position of the quinoline ring is crucial for this interaction, forming key hydrogen bonds within the active site of the enzyme. The overall effect is the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest, particularly at the S-phase, and subsequent apoptosis in cells highly dependent on de novo pyrimidine synthesis.[3]

Supporting Evidence from Structural Analogs

Quantitative Data for Structurally Related DHODH Inhibitors

To provide a quantitative context, the following table summarizes the inhibitory activities of several quinoline-4-carboxylic acid derivatives against human DHODH.

| Compound ID | R1 Group | R2 Group | DHODH IC50 (nM) | Reference |

| Analog 1 | 2'-fluoro-1,1'-biphenyl-4-yl | 3-methyl, 6-fluoro | Not specified, potent | [6] |

| Analog 2 | 4-pyridyl | 6-fluoro | 9.71 ± 1.4 | [6] |

| Analog 3 | 3-pyridyl | 6-fluoro | 26.2 ± 1.8 | [6] |

Other Potential Therapeutic Targets

While DHODH is the most likely target, the quinoline scaffold is known to interact with a variety of other biological targets. These represent secondary or less probable, yet still potential, therapeutic avenues for this compound.

Sirtuin 3 (SIRT3)

Recent studies have identified certain 2-aryl-quinoline-4-carboxylic acid derivatives as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[7] SIRT3 plays a crucial role in mitochondrial function and metabolism, and its inhibition has been explored as a potential strategy in cancer therapy. While the structural requirements for SIRT3 inhibition by quinoline derivatives are still being elucidated, this remains a plausible, albeit less substantiated, target.

Experimental Protocols

To validate the therapeutic targets of this compound, the following experimental protocols are recommended.

DHODH Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the compound against human DHODH.[1][8]

Materials:

-

Recombinant human DHODH

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a DMSO-only control.

-

Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Antiproliferation Assay

This protocol outlines the determination of the antiproliferative effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line known to be sensitive to DHODH inhibition)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Caption: Inhibition of DHODH by this compound.

Experimental Workflow

Caption: Workflow for target validation and activity assessment.

Conclusion

While direct experimental validation for this compound is pending, the available evidence strongly suggests that Dihydroorotate Dehydrogenase is its primary therapeutic target. The structural similarity to known potent DHODH inhibitors, coupled with the well-established mechanism of this class of compounds, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and quantifying the compound's activity. Further research into this molecule could lead to the development of novel therapeutics for a range of diseases characterized by rapid cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid core is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable array of therapeutic agents. Its journey from a coal tar byproduct to a pharmacologically significant molecule is a story of pioneering synthetic chemistry and the dawn of targeted drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of quinoline-4-carboxylic acids, detailing the seminal synthetic methodologies, their evolution, and the early biological discoveries that cemented their importance in the development of new medicines.

A Historical Overview: From Coal Tar to Rational Synthesis

The story of quinoline begins in the 1830s with its isolation from coal tar, a complex mixture of organic compounds. However, it was the latter half of the 19th century that witnessed a surge in the systematic synthesis of quinoline derivatives, laying the groundwork for the development of quinoline-4-carboxylic acids as a distinct and valuable class of compounds. This era saw the advent of several eponymous reactions that remain fundamental to heterocyclic chemistry today. The timeline below highlights the key discoveries in the synthesis of this important scaffold.

Foundational Synthetic Methodologies

The ability to rationally synthesize substituted quinoline-4-carboxylic acids was a pivotal development. The following sections detail the key historical reactions, including their mechanisms and representative experimental protocols.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base. This reaction proved to be a versatile tool for accessing a wide variety of substituted quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

-

Reactants:

-

Isatin (1.0 eq)

-

Acetophenone (1.1 eq)

-

Potassium Hydroxide (3.0 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Isatin and acetophenone are added to the basic solution.

-

The mixture is heated to reflux for several hours.

-

After cooling, the solvent is removed, and the residue is dissolved in water.

-

The aqueous solution is extracted with diethyl ether to remove unreacted acetophenone.

-

The aqueous layer is then acidified with acetic acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried.

-

The Doebner Reaction (1887)

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. This one-pot synthesis offers a convergent approach to constructing the quinoline scaffold.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

-

Reactants:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyruvic acid (1.0 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

Aniline, benzaldehyde, and pyruvic acid are dissolved in ethanol in a round-bottom flask.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the product crystallizes from the reaction mixture.

-

The solid is collected by filtration, washed with cold ethanol, and dried.

-

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline. While not directly producing a carboxylic acid at the 4-position, it is a historically significant method for quinoline synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Reactants:

-

Aniline (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Concentrated Sulfuric Acid (catalyst)

-

-

Procedure:

-

Aniline and acetylacetone are mixed.

-

Concentrated sulfuric acid is added cautiously with cooling.

-

The mixture is heated, often to around 100-140°C, for a specified time.

-

The reaction mixture is then cooled and poured onto ice.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The crude product is collected and purified, often by distillation or recrystallization.

-

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. Subsequent modification can introduce a carboxylic acid group.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

-

Reactants:

-

Aniline (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

High-boiling solvent (e.g., diphenyl ether)

-

-

Procedure:

-

Aniline and ethyl acetoacetate are heated together, often at a moderate temperature (e.g., 140°C), to form the anilinocrotonate intermediate.

-

The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a higher temperature (e.g., 250°C) to effect cyclization.

-

Upon cooling, the product crystallizes and is collected by filtration.

-

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid esters from anilines and diethyl ethoxymethylenemalonate. The resulting ester can be hydrolyzed to the corresponding carboxylic acid. This reaction was instrumental in the synthesis of early quinolone antibiotics.[1]

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Reactants:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0 eq)

-

High-boiling solvent (e.g., diphenyl ether)

-

-

Procedure:

-

Aniline and diethyl ethoxymethylenemalonate are heated together at a moderate temperature (e.g., 100-130°C) to form the anilidomethylenemalonate intermediate.

-

The intermediate is then heated to a higher temperature (e.g., 250°C) in a high-boiling solvent to induce cyclization.

-

Cooling the reaction mixture results in the precipitation of the product, which is collected by filtration.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the foundational synthetic methods described above. Yields can vary significantly based on the specific substrates and reaction conditions used.

| Reaction | Year Discovered | Key Reactants | Typical Product | Reported Yield (%) |

| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | 36-86[2] |

| Doebner Reaction | 1887 | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | 88-91[3] |

| Combes Synthesis | 1888 | Aniline, β-Diketone | Substituted Quinoline | Varies |

| Conrad-Limpach | 1887 | Aniline, β-Ketoester | 4-Hydroxyquinoline | up to 95[4] |

| Gould-Jacobs | 1939 | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | 50-70[5][6] |

Early Biological Discoveries and Applications

The development of synthetic routes to quinoline-4-carboxylic acids quickly led to the discovery of their biological activities, marking a transition from chemical curiosities to potential therapeutic agents.

Anti-inflammatory and Analgesic Properties: The Case of Cinchophen

One of the earliest commercially successful quinoline-4-carboxylic acids was Cinchophen (2-phenylquinoline-4-carboxylic acid), introduced in 1908.[7] It was widely used as an analgesic and anti-inflammatory agent, particularly for the treatment of gout.[7][8] However, its use declined in the 1930s due to reports of severe liver toxicity.[8][9]

The Dawn of Quinolone Antibiotics: Nalidixic Acid

A pivotal moment in the history of quinoline-4-carboxylic acids was the discovery of Nalidixic acid in 1962.[10] Synthesized as a byproduct during the preparation of the antimalarial drug chloroquine, nalidixic acid was the first of the quinolone antibiotics.[10][11] It exhibited significant activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1964.[10][12] The mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[13][14] This discovery opened the door to the development of a vast and clinically important class of fluoroquinolone antibiotics.

Antimalarial Activity

The quinoline scaffold has a long history in the fight against malaria, with quinine, an alkaloid extracted from the cinchona tree, being the first effective treatment.[15] The development of synthetic quinolines, including those with a 4-carboxylic acid moiety, was a major focus of medicinal chemistry research in the 20th century, leading to the discovery of potent antimalarial drugs like chloroquine.[15]

Conclusion

The discovery and synthetic exploration of quinoline-4-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th-century dye industry to their central role in the development of anti-inflammatory and antibacterial agents, these compounds have consistently demonstrated their therapeutic potential. The foundational synthetic methods developed over a century ago remain relevant today, providing the basis for the continued exploration of this remarkable and versatile chemical scaffold in the ongoing quest for new and improved medicines.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Cinchophen - Wikiwand [wikiwand.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Page loading... [guidechem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as anticancer, antimalarial, and antibacterial properties.[1] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant interest as they can be tailored to interact with various biological targets. This document provides a detailed experimental protocol for the synthesis of this compound via a modified Doebner reaction, a robust and versatile method for constructing the quinoline core.

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions, to yield a 2-substituted quinoline-4-carboxylic acid.[2][3] Traditional Doebner reactions can sometimes result in low yields, particularly when employing anilines with electron-withdrawing substituents.[2][4] To address this, a modified "hydrogen-transfer" Doebner reaction has been developed, which demonstrates improved yields for such challenging substrates and is the basis for the protocol detailed herein.[4]

Application in Drug Discovery: Potential Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell signaling. Its constitutive activation is a hallmark of numerous human cancers, where it plays a critical role in promoting cell proliferation, survival, and metastasis. Consequently, the STAT3 signaling pathway has emerged as a significant target for anticancer drug development. Several quinoline-containing compounds have been identified as inhibitors of this pathway. They are thought to exert their effect by interfering with the dimerization of STAT3 monomers, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. While the specific activity of this compound has not been detailed in readily available literature, its structural similarity to known STAT3 inhibitors suggests it may have potential applications in this area of research.

Experimental Protocol

This protocol is adapted from a modified Doebner hydrogen-transfer reaction that has proven effective for a range of anilines, including those with electron-withdrawing groups like 4-bromoaniline.[1][4]

Materials and Reagents:

-

4-Bromoaniline

-

Cyclopropanecarboxaldehyde

-

Pyruvic acid

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in acetonitrile.

-

Catalyst Addition: To the stirred solution, add boron trifluoride diethyl etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 eq) at room temperature.

-

Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour.

-

Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 eq) in acetonitrile. Add this solution dropwise to the reaction mixture while maintaining the temperature at 65°C.

-

Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields of various quinoline-4-carboxylic acids synthesized using a similar modified Doebner hydrogen-transfer reaction, demonstrating the applicability of this method to halogen-substituted anilines and aliphatic aldehydes.

| Aniline (1.0 eq) | Aldehyde (1.1 eq) | Product | Yield (%) |

| 4-Fluoroaniline | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 85 |

| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 88 |

| 4-Bromoaniline | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 91 |

| 4-Iodoaniline | Benzaldehyde | 6-Iodo-2-phenylquinoline-4-carboxylic acid | 89 |

| Aniline | Pivalaldehyde | 2-tert-Butylquinoline-4-carboxylic acid | 75 |

Data adapted from a study on the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Biological Pathway: STAT3 Signaling Inhibition

Caption: Proposed inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

References

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic properties, including antitumor, antiviral, and antibacterial activities.[1][3] This makes the Pfitzinger reaction a highly relevant and valuable tool for researchers in drug discovery and development.[4]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism. The initial step involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate is typically generated in situ. Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine, which then tautomerizes to the more stable enamine. The final step involves an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][2]

Caption: Mechanism of the Pfitzinger reaction.

Applications in Drug Development

The quinoline-4-carboxylic acid motif is a key pharmacophore in a variety of therapeutic agents. Its derivatives have been investigated for their potential as:

-

Anticancer agents: Certain quinoline carboxylic acids can intercalate with DNA, leading to antitumor activity.[3]

-

Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[1]

-

Antiviral agents: Notably, some quinoline carboxylic acid derivatives have been explored as potential anti-HIV agents.[3]

-

Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[1]

The Pfitzinger reaction provides a versatile and efficient pathway to synthesize diverse libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[1]

Data Presentation

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Table 1: Synthesis of Cinchophen and its Derivatives

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Isatin | Acetophenone | KOH | Ethanol | Reflux, 24h | 2-phenylquinoline-4-carboxylic acid (Cinchophen) | Moderate to good | [3] |

| Isatin | Pyruvic acid | Ethanol | Heat | 2,4-Dicarboxyquinoline | Not specified | [5][6] | |

| Isatin | Benzaldehyde, Aniline, Pyruvic acid | Ethanol | Heat | Cinchophen | 62.5 | [6] | |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16h | 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid | 38 | [5] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | 75°C | 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid | 86 | [5] |

Table 2: Synthesis of Substituted Quinoline-4-Carboxylic Acids

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Isatin | Acetone | KOH | Absolute Ethanol | Reflux, 24h | 2-methylquinoline-4-carboxylic acid | ~30.25 (inhibition %) | [7] |

| Isatin | 4-Methylacetophenone | KOH | Absolute Ethanol | Reflux, 24h | 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43 (inhibition %) | [7] |

| 5-Methylisatin | Phenoxyacetone | KOH | Not specified | Not specified | 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid | Not specified | [5] |

| Isatin | o-Propoxy acetophenone | KOH | Not specified | Not specified | 2-phenyl-3-propoxyquinoline-4-carboxylic acid | Not specified | [5] |

Experimental Protocols

Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.

Protocol 1: General Procedure using Conventional Heating

This protocol is a generalized procedure based on several reported methods.[3][7]

Materials:

-

Isatin or substituted isatin

-

Appropriate carbonyl compound with an α-methylene group

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Water

-

Diethyl ether

-

Acetic acid (or other acid for neutralization)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water and ethanol (25 mL).

-

To this basic solution, add isatin (0.07 mol) and stir the mixture.

-

Add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

-

Acidify the aqueous layer with acetic acid to precipitate the crude quinoline-4-carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Pfitzinger Reaction

This protocol offers a more rapid synthesis route.[1]

Materials:

-

Isatin

-

1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

-

33% aqueous solution of potassium hydroxide

-

Ice-water mixture

-

Acetic acid

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 9 minutes.[1]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]

General Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Page loading... [guidechem.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

HPLC analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

An Application Note on the HPLC Analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals